This compound can be classified as:
Benzodiazepines are primarily known for their sedative and anxiolytic properties, and derivatives like 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione are explored for their therapeutic potential in treating anxiety disorders and other conditions.
The synthesis of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can be achieved through various methods. One notable approach involves the Ugi reaction, which is a multi-component reaction that allows for the formation of complex molecules from simple starting materials.
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity.
The molecular structure of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione features a fused bicyclic system consisting of a benzene ring and a diazepine ring.
The compound's three-dimensional conformation can influence its interaction with biological targets, impacting its pharmacological activity.
4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione participates in various chemical reactions typical of benzodiazepines:
These reactions provide pathways for synthesizing derivatives with potentially enhanced therapeutic effects.
The mechanism of action of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione primarily involves modulation of neurotransmitter systems in the brain.
Research into the specific binding affinities and receptor subtype selectivity provides insights into optimizing this compound for therapeutic use.
The physical and chemical properties of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione are critical for understanding its behavior in biological systems.
These properties influence formulation strategies for drug development and delivery.
The scientific applications of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione extend across various fields:
Continued research into this compound may lead to new therapeutic options for anxiety and related disorders while providing insights into benzodiazepine chemistry and biology.
The compound is systematically named 4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione according to IUPAC conventions, reflecting its fused heterocyclic structure. This name specifies:
It is interchangeably referenced in scientific literature under several synonyms, which are cataloged in major chemical databases and commercial supplier platforms. Key aliases include:
Table 1: Standard Synonyms and Registry Identifiers
Synonym | Registry Source | CAS Number |
---|---|---|
3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione | PubChem, ChemNet | 3415-35-8 |
1H-1,4-Benzodiazepine-2,5-dione, 3,4-dihydro-4-methyl- | Sigma-Aldrich, Cymit Química | 3415-35-8 |
4-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | LookChem | 3415-35-8 |
These synonyms are consistently linked to the CAS Registry Number 3415-35-8, a universal identifier for this compound [4] [8] [9].
The molecular formula C₁₀H₁₀N₂O₂ defines the compound's elemental composition, corresponding to a molecular weight of 190.20 g/mol. Its structural features include:
Standardized chemical identifiers encode its connectivity:
CN1CC(=O)NC2=CC=CC=C2C1=O
ZVHUQIMPAVOVTR-UHFFFAOYSA-N
InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13)
The InChI Key ensures unambiguous database retrieval across platforms like PubChem and ChemSpider. The diazepine ring adopts a non-planar conformation due to sp³ hybridization at C3, while the N-methyl group enhances lipophilicity [4] [6] [9].
Table 2: Molecular and Identifier Data
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.20 g/mol |
Canonical SMILES | CN1CC(=O)NC2=CC=CC=C2C1=O |
Standard InChI | InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13) |
InChI Key | ZVHUQIMPAVOVTR-UHFFFAOYSA-N |
Hydrogen Bond Donor Count | 1 (N-H group) |
Hydrogen Bond Acceptor Count | 2 (carbonyl oxygens) |
Structurally analogous benzodiazepinediones exhibit variations in pharmacological profiles and physicochemical properties due to substituent modifications:
Higher polarity (theoretical log P: 0.2 vs. 0.8 for methyl derivative) [3]
6-Fluoro Derivative (6-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione; CAS 78755-95-0):
Alters electronic distribution, potentially increasing metabolic stability [7] [9]
N1-Substituted Analogs (e.g., from Patent US8815845B2):
The 4-methyl group in the subject compound critically influences bioactivity by:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1